![molecular formula C7H5Cl2N3 B1457791 Chlorure de 4-chloropyrido[3,4-d]pyrimidine CAS No. 1820642-26-9](/img/structure/B1457791.png)
Chlorure de 4-chloropyrido[3,4-d]pyrimidine
Vue d'ensemble
Description
4-Chloropyrido[3,4-d]pyrimidine hydrochloride is an organic compound with the chemical formula C7H5Cl2N3 It is a heterocyclic compound that contains both pyridine and pyrimidine rings, which are fused together
Applications De Recherche Scientifique
4-Chloropyrido[3,4-d]pyrimidine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride is the human chemokine receptor CXCR2 . This receptor plays a crucial role in the immune response, particularly in the recruitment of neutrophils to the site of inflammation .
Mode of Action
4-Chloropyrido[3,4-d]pyrimidine hydrochloride acts as an antagonist of the CXCR2 receptor . By binding to this receptor, it prevents the normal signaling cascade initiated by the binding of chemokines like CXCL1, CXCL2, and CXCL8 . This results in a reduction in the recruitment of neutrophils, thereby modulating the immune response .
Biochemical Pathways
The action of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride primarily affects the CXCR2 signaling pathway . This pathway is involved in the immune response, specifically in the recruitment of neutrophils to sites of inflammation . By antagonizing the CXCR2 receptor, 4-Chloropyrido[3,4-d]pyrimidine hydrochloride disrupts this pathway, leading to a decrease in neutrophil recruitment .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride’s action are primarily related to its antagonistic effect on the CXCR2 receptor . By preventing the activation of this receptor, it reduces the recruitment of neutrophils to sites of inflammation . This can modulate the immune response and potentially reduce inflammation .
Analyse Biochimique
Biochemical Properties
4-Chloropyrido[3,4-d]pyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly as an antagonist of the human chemokine receptor CXCR2 . This receptor is involved in the chemo-attraction of circulating immune cells, such as neutrophils, to sites of inflammation . By inhibiting CXCR2, 4-Chloropyrido[3,4-d]pyrimidine hydrochloride can modulate the immune response, potentially reducing inflammation and associated tissue damage. The compound interacts with the receptor through binding interactions that block the receptor’s activity, thereby preventing the recruitment of immune cells to the site of inflammation .
Cellular Effects
The effects of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride on various types of cells and cellular processes are significant. By antagonizing the CXCR2 receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it can reduce the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response . This can lead to decreased inflammation and tissue damage in conditions such as autoimmune diseases, neurodegenerative diseases, and cancer . Additionally, the compound’s impact on cell signaling pathways can influence cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride involves its binding interactions with the CXCR2 receptor . By binding to this receptor, the compound inhibits its activity, preventing the recruitment of immune cells to sites of inflammation . This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response . Additionally, the compound may influence other signaling pathways and gene expression, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under specific storage conditions, such as being stored in an inert atmosphere at -20°C .
Dosage Effects in Animal Models
The effects of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride can vary with different dosages in animal models. Studies have shown that the compound can exert dose-dependent effects on inflammation and immune response . At lower doses, it may effectively reduce inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or immunosuppression . Understanding the dosage effects is crucial for determining the therapeutic window and potential clinical applications of the compound .
Metabolic Pathways
4-Chloropyrido[3,4-d]pyrimidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . The compound’s metabolism can affect its bioavailability, efficacy, and potential side effects .
Transport and Distribution
The transport and distribution of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride within cells and tissues are critical for its activity and efficacy . The compound may interact with specific transporters or binding proteins that influence its localization and accumulation within cells . Understanding these interactions can provide insights into the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride typically involves multiple steps. One common method starts with the reaction of ethyl cyanoacetate with thiourea in the presence of caustic alcohol, followed by the addition of 2-chloroacetaldehyde and sodium acetate. The reaction mixture is then treated with alcohol, ammonia water, and phosphorus oxychloride as solvents, with active nickel as a catalyst. This process yields 4-Chloropyrido[3,4-d]pyrimidine as the target product .
Industrial Production Methods
In industrial settings, the production of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing production costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
Suzuki Coupling Reactions: It can also undergo Suzuki coupling reactions, which involve the formation of carbon-carbon bonds between a boronic acid and a halide.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki Coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or water.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic aromatic substitution with an amine can yield an amino-substituted pyridopyrimidine, while Suzuki coupling with a boronic acid can produce a biaryl compound.
Comparaison Avec Des Composés Similaires
4-Chloropyrido[3,4-d]pyrimidine hydrochloride can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms.
Pyrido[4,3-d]pyrimidines: Another class of fused heterocycles with different nitrogen positions, these compounds are used in various chemical and biological applications.
Pyrazolo[3,4-d]pyrimidines: These compounds contain a pyrazole ring fused to a pyrimidine ring and are known for their diverse biological activities.
Propriétés
IUPAC Name |
4-chloropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVRZLCXLNIFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



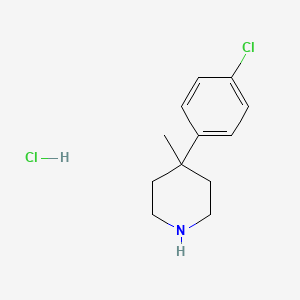
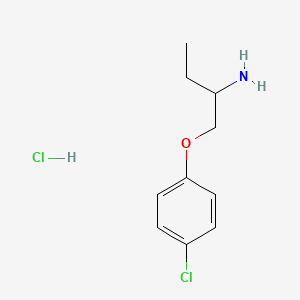
![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)
![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)

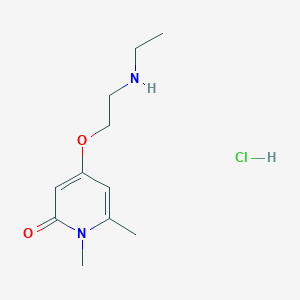

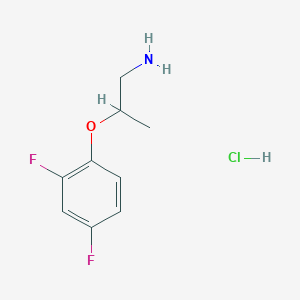
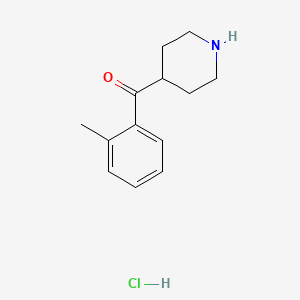

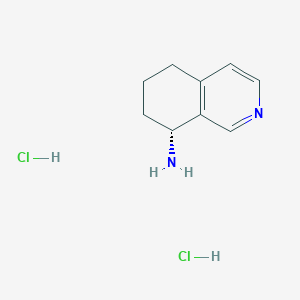
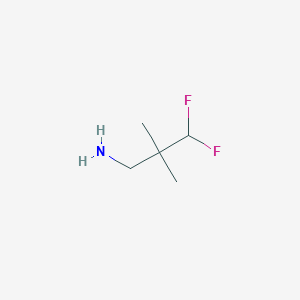
![[4-(Fluoromethyl)oxan-4-yl]methanol](/img/structure/B1457731.png)
